molecular formula C11H11Cl2N3 B3039067 1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine CAS No. 956440-99-6

1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3039067
CAS No.: 956440-99-6
M. Wt: 256.13 g/mol
InChI Key: UCJCICNZPSJNLX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-1H-pyrazol-3-amine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the dichlorobenzyl group.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
  • 2-(3,4-Dichlorobenzyl)hydrazinecarbothioamide
  • 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol

Uniqueness

1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both the dichlorobenzyl and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-7-4-11(14)15-16(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJCICNZPSJNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193147
Record name 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956440-99-6
Record name 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956440-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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